(2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid (2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 68401-60-5
VCID: VC20888532
InChI: InChI=1S/C10H11N3O6S/c1-2-18-7(15)3-19-13-8(9(16)17)6-4-20-10(12-6)11-5-14/h4-5H,2-3H2,1H3,(H,16,17)(H,11,12,14)/b13-8-
SMILES: CCOC(=O)CON=C(C1=CSC(=N1)NC=O)C(=O)O
Molecular Formula: C10H11N3O6S
Molecular Weight: 301.28 g/mol

(2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid

CAS No.: 68401-60-5

Cat. No.: VC20888532

Molecular Formula: C10H11N3O6S

Molecular Weight: 301.28 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid - 68401-60-5

Specification

CAS No. 68401-60-5
Molecular Formula C10H11N3O6S
Molecular Weight 301.28 g/mol
IUPAC Name (2Z)-2-(2-ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid
Standard InChI InChI=1S/C10H11N3O6S/c1-2-18-7(15)3-19-13-8(9(16)17)6-4-20-10(12-6)11-5-14/h4-5H,2-3H2,1H3,(H,16,17)(H,11,12,14)/b13-8-
Standard InChI Key VZRKYOWOWILIHD-JYRVWZFOSA-N
Isomeric SMILES CCOC(=O)CO/N=C(/C1=CSC(=N1)NC=O)\C(=O)O
SMILES CCOC(=O)CON=C(C1=CSC(=N1)NC=O)C(=O)O
Canonical SMILES CCOC(=O)CON=C(C1=CSC(=N1)NC=O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator